Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Descripción general

Descripción

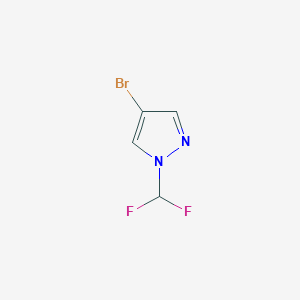

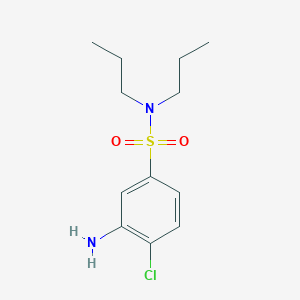

“Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C7H5F3N2O2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringFC(F)(F)C1=NC=C(C(OC)=O)C=N1 . This string represents the structure of the molecule in terms of the atoms present and their connectivity.

Aplicaciones Científicas De Investigación

1. Gene Expression Inhibition

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate has been studied for its role in inhibiting gene expression. It has been identified as a potent inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This effect was further investigated through structure-activity relationship studies, highlighting the critical nature of specific groups at various positions on the pyrimidine ring for maintaining this inhibitory activity (Palanki et al., 2000).

2. Pharmaceutical Synthesis

The compound has been used in the synthesis of pharmaceuticals. For instance, its derivatives were synthesized and tested as inhibitors of AP-1 and NF-kappaB mediated transcriptional activation in Jurkat T cells, revealing its potential in the development of novel therapeutic agents (Palanki et al., 2002).

3. Oligonucleotide Modification

Another application lies in the field of nucleic acid chemistry, where it has been used in the postsynthetic modification of oligonucleotides. The trifluoromethyl group at the C5 position of pyrimidine bases in oligonucleotides is convertible to various carboxylic acid equivalents, enhancing the functionality of these molecules (Ito et al., 2019).

4. Agricultural Applications

In agriculture, derivatives of this compound have shown potential as inhibitors of weed growth, specifically in controlling Echinochloa crus-galli L. Beauv, a type of barnyard grass. This application underlines its role in the development of novel agricultural chemicals (Wu et al., 2006).

5. Antimalarial Activity

Further research has explored its utility in antimalarial therapy. Compounds derived from this compound demonstrated significant in vitro antimalarial activity and were evaluated for preclinical development for malaria treatment and prevention (Chavchich et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

Related compounds have been shown to interact with the cb2 receptor , which plays a crucial role in mediating the body’s immune response and inflammation.

Mode of Action

It’s worth noting that related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It is generally recommended to store such compounds in a well-ventilated place, with the container kept tightly closed .

Propiedades

IUPAC Name |

methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-14-5(13)4-2-11-6(12-3-4)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPDGVKMMGJWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652882 | |

| Record name | Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

608515-90-8 | |

| Record name | Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1519068.png)

![2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B1519078.png)

![3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1519083.png)